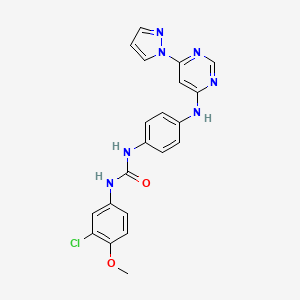

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

説明

This compound features a urea core flanked by two aromatic systems:

- Pyrimidine-pyrazole moiety: A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) linked to a pyrazole via an amino group.

- Chloro-methoxyphenyl group: A phenyl ring substituted with chlorine (3-position) and methoxy (4-position).

The urea linker (-NH-C(=O)-NH-) provides hydrogen-bonding capacity, critical for target engagement, while the chloro and methoxy groups enhance lipophilicity and steric bulk.

特性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN7O2/c1-31-18-8-7-16(11-17(18)22)28-21(30)27-15-5-3-14(4-6-15)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAUEKXZVDMUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyrimidine ring: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.

Coupling of the pyrazole and pyrimidine rings: This step often requires the use of coupling agents such as EDCI or DCC to form the desired linkage.

Introduction of the urea moiety: This is typically done by reacting the intermediate with isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analog: 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

- Core difference : Pyridazine (two adjacent nitrogen atoms) replaces pyrimidine.

- Substituent variation : 3-methoxyphenyl vs. 3-chloro-4-methoxyphenyl.

- Implications: Electronic effects: Pyridazine’s electron-deficient nature may alter π-π stacking compared to pyrimidine. Lipophilicity: The target compound’s chlorine increases LogP (estimated +0.5–1.0), enhancing membrane permeability but risking solubility issues. chloro-methoxy) may shift target selectivity.

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

- Core structure: Fused pyridine-pyrimidinone system.

- Key substituents : Piperidine-ethyl-pyrazole side chain.

- Divergent properties :

- Solubility : Piperidine’s basic nitrogen improves aqueous solubility at physiological pH.

- Target engagement : The fused core likely targets kinases (e.g., mTOR or PI3K) differently than the pyrimidine-urea scaffold.

- Synthetic complexity : Multi-step synthesis involving SCX cartridge purification vs. simpler urea coupling for the target compound.

Trifluoromethyl-Spirocyclic Compounds

- Structural highlights : Spirocyclic frameworks with trifluoromethyl groups.

- Key differences: Metabolic stability: Trifluoromethyl groups resist oxidative metabolism, unlike the target’s chloro-methoxy group.

Coumarin-Pyrazolo[3,4-d]pyrimidine Hybrid

- Core hybrid : Coumarin (chromen-4-one) linked to pyrazolo-pyrimidine.

- Functional contrast :

- Mechanism : Coumarin’s planar structure may intercalate into DNA or inhibit topoisomerases, diverging from urea-based kinase inhibition.

- Fluorine effects : Fluorine substituents enhance bioavailability (C–F bonds reduce CYP-mediated metabolism).

Research Implications

- Limitations vs. analogs : Lacking trifluoromethyl groups (reduced metabolic stability) and rigid spirocyclic cores (lower selectivity).

- Future directions :

- Biological assays : Compare IC50 values against kinases (e.g., EGFR) with pyridazine-urea analogs.

- SAR studies : Explore substituent effects (e.g., replacing Cl with CF3) to optimize potency and pharmacokinetics.

生物活性

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is a pyrazole-based molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways involved in cell proliferation and survival. The pyrazole moiety is known for its role in various therapeutic applications, including:

- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Anti-inflammatory Effects : It has been shown to reduce inflammatory responses through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research has demonstrated that compounds with similar structures to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea possess potent anticancer properties. For instance, studies have reported IC50 values indicating the concentration required to inhibit 50% of cell growth in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 26 | Apoptosis |

| Compound B | HCT116 | 0.39 | Aurora-A Kinase Inhibition |

| Compound C | MCF7 | 0.46 | Cell Cycle Arrest |

These findings suggest that the compound may function similarly, potentially acting as a potent inhibitor of key pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies indicate that these compounds can modulate inflammatory pathways by inhibiting the production of nitric oxide and other inflammatory mediators. The following table summarizes some findings:

| Study | Effect Observed | Reference |

|---|---|---|

| Wei et al. (2022) | Significant reduction in IL-6 levels | |

| Xia et al. (2022) | Decreased TNF-alpha production |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, highlighting their therapeutic potential:

- In Vitro Studies : A study by Li et al. (2022) demonstrated that a structurally similar compound inhibited cell proliferation in HCT116 cells with an IC50 value of 0.39 µM, showcasing its potential as an anticancer agent.

- In Vivo Studies : Animal models have shown that pyrazole derivatives can significantly reduce tumor size when administered alongside conventional chemotherapy agents, suggesting a synergistic effect.

- Mechanistic Insights : Research indicates that these compounds may exert their effects through the inhibition of specific kinases involved in cell cycle regulation and apoptosis, particularly targeting Aurora-A kinase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。